
2-(Azetidin-3-yloxy)quinoline
Übersicht
Beschreibung
“2-(Azetidin-3-yloxy)quinoline” is a chemical compound with the molecular formula C12H12N2O. It is a type of quinoline, a class of compounds that are ubiquitously found in natural products and are important in medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines, a class of molecules to which “this compound” belongs, can be achieved through various methods. One efficient way is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of catalytic amounts of molecular iodine under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to an azetidine ring via an oxygen atom. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Azetidines are highly reactive and can undergo various chemical reactions. For instance, the aza Paternò–Büchi reaction is a [2 + 2] photocycloaddition reaction between an imine and an alkene component, which is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Quinoline derivatives bearing azetidinones scaffolds have shown significant anti-inflammatory and analgesic activities. The synthesis of a series of novel quinoline derivatives incorporating azetidinones was undertaken to explore their potential as anti-inflammatory and analgesic agents. These compounds, particularly those with specific substitutions, demonstrated marked anti-inflammatory and analgesic effects in experimental models, suggesting their utility in the development of new therapeutic agents for inflammation and pain management (Gupta & Mishra, 2016).
Antimicrobial Activity
Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have been reported to possess antimicrobial properties. Synthesis of these compounds involves multiple steps, leading to the production of derivatives that exhibit activity against various bacterial and fungal strains. These synthesized compounds have been tested for their antimicrobial efficacy, showing promise as potential agents for the treatment of microbial infections (Nayak, Shrivastava, & Singhai, 2016).
PDE10A Inhibitors with Improved Solubility
A novel series of 2-(3-alkoxy-1-azetidinyl) quinolines were discovered as potent and selective PDE10A inhibitors. Through structure-activity relationship studies, these compounds were optimized for solubility and maintained high PDE10A activity, demonstrating good oral bioavailability. These findings highlight their potential use in therapeutic applications requiring selective inhibition of PDE10A (Rzasa et al., 2014).
Antitubercular Agents
2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth. Through chemical modifications, compounds with minimal inhibitory concentration (MIC) values as low as 0.05 μM were developed. These compounds were active against drug-resistant strains and showed no apparent toxicity to mammalian cells. Their intracellular activity against bacilli in infected macrophages was similar to that of rifampin, indicating their potential as alternatives for tuberculosis treatment (Pissinate et al., 2016).
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives have been found to exhibit diversified biological and pharmacological activity . Azetidines, which are part of the compound’s structure, are also known for their promising biological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as 2-(azetidin-3-yloxy)quinoline, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
It’s known that quinoline and its derivatives have been found to exhibit diversified biological and pharmacological activity .
Result of Action
Quinoline derivatives have been found to exhibit diversified biological and pharmacological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azetidin-3-yloxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSHCHBZSYHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




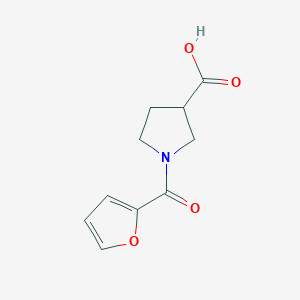
![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)


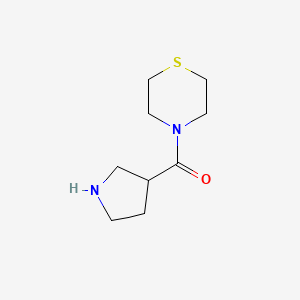

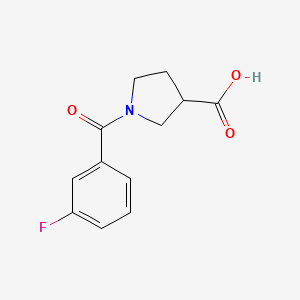
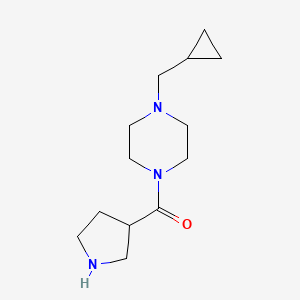
![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
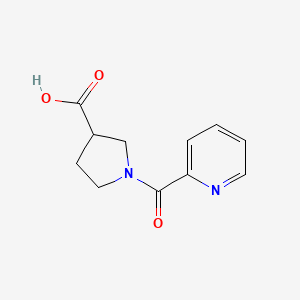
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)